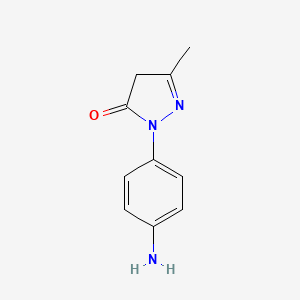2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
CAS No.: 6402-08-0
Cat. No.: VC3690930
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6402-08-0 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3 |
| Standard InChI Key | VNXUPEPDMYVBQY-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C1)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1=NN(C(=O)C1)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Nomenclature
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a heterocyclic organic compound belonging to the pyrazolone class. This molecule consists of a five-membered pyrazolone ring with a methyl group at position 5 and a 4-aminophenyl group at position 2. The compound exhibits tautomerism, which explains the various naming conventions found in scientific literature. The primary molecular structure features a pyrazolone core with an amino group on the attached phenyl ring, creating a compound with both basic and weakly acidic functionalities.
The compound is identified through several standardized nomenclature systems and registry numbers essential for accurate chemical identification. The molecule has been registered in multiple chemical databases with the CAS number 6402-08-0, serving as its primary registry identifier . In addition to its systematic IUPAC name, the compound is known by several synonyms including 1-(4-aminophenyl)-3-methyl-5-pyrazolone, 2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one, and 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one .
Identification Parameters and Registry Information
The compound's chemical identity is established through multiple identifiers and nomenclature systems as detailed in Table 1.
The chemical structure consists of a pyrazolone ring with a methyl substituent at the 5-position and a 4-aminophenyl group attached to the nitrogen at position 2. This configuration creates a molecule with multiple reactive sites and potential applications in various chemical reactions and processes.
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one provide valuable information for its identification, handling, and potential applications. While some properties have been experimentally determined, others remain computational predictions based on structural analysis.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 433.0±28.0 °C (Predicted) | |
| Density | 1.30±0.1 g/cm³ (Predicted) | |
| pKa | 4.93±0.10 (Predicted) | |
| Molecular Weight | 189.21 g/mol | |
| Physical State | Solid at room temperature | Inferred |
The relatively high predicted boiling point (433.0±28.0 °C) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group and the carbonyl oxygen. The predicted pKa value of 4.93±0.10 indicates moderate acidity for the compound, which is consistent with the presence of the pyrazolone ring structure.
Chemical Reactivity
The chemical structure of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one features several reactive functional groups that contribute to its chemical behavior. The pyrazolone ring contains a carbonyl group at position 3, which can participate in nucleophilic addition reactions. The amino group on the phenyl ring provides a site for electrophilic aromatic substitution reactions, as well as derivatization through diazotization.
The predicted pKa value of 4.93 suggests that the compound can act as a weak acid, likely through the NH group in the pyrazolone ring. This property could be important in acid-base reactions and in understanding its behavior in various solvent systems and pH conditions.
Structural Characteristics and Tautomerism
The structure of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one features interesting characteristics related to its pyrazolone core. Pyrazolones are known to exhibit tautomerism, which explains the various naming conventions found in the scientific literature for this compound.
Tautomeric Forms
The compound can exist in multiple tautomeric forms, which is reflected in its various systematic names:
-
2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
-
1-(4-aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one
These different naming conventions represent the same chemical entity but emphasize different tautomeric arrangements of the pyrazolone core. This tautomerism is common in heterocyclic compounds containing nitrogen and carbonyl groups and can influence the compound's physical properties and reactivity patterns.
Structural Elements
The compound contains several key structural elements:
-
A pyrazolone ring (five-membered heterocycle with two nitrogen atoms)
-
A carbonyl group at position 3 of the pyrazolone ring
-
A methyl substituent at position 5 of the pyrazolone ring
-
A 4-aminophenyl group attached to a nitrogen atom in the pyrazolone ring
These structural features contribute to the compound's potential for hydrogen bonding, acid-base interactions, and various chemical transformations.
Salt Forms and Derivatives
The primary compound can form various salt derivatives, which may alter its solubility, stability, and other physicochemical properties. One significant salt form identified in the research is the dihydrochloride salt.
Dihydrochloride Salt
The dihydrochloride salt of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been documented with distinct chemical identifiers:
The formation of the dihydrochloride salt likely involves protonation of the amino group on the phenyl ring and possibly a nitrogen atom in the pyrazolone ring. This salt formation would enhance water solubility compared to the free base form, which could be advantageous for certain applications, particularly in pharmaceutical formulations or in aqueous reaction systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume